

Application Notes and Protocols: Neopentyl Glycol Dioleate in Metalworking Fluid Formulations

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Compound of Interest

Compound Name: *Neopentyl glycol dioleate*

Cat. No.: *B1596304*

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Introduction: The Role of Neopentyl Glycol Dioleate in Modern Metalworking Fluids

Neopentyl glycol dioleate (NPGD) is a high-performance synthetic ester that has garnered significant attention in the formulation of advanced metalworking fluids (MWFs).^{[1][2]} Its unique molecular structure, derived from the esterification of neopentyl glycol with oleic acid, imparts a combination of desirable properties, including exceptional lubricity, high thermal and oxidative stability, a low pour point, and excellent biodegradability.^{[1][3]} These attributes make NPGD a versatile component, suitable for enhancing the performance of a wide range of metalworking fluids, from straight oils to water-based formulations.^{[4][5]} This document serves as a comprehensive guide for researchers and formulators on the effective application of **neopentyl glycol dioleate** in metalworking fluid formulations. We will delve into its mechanism of action, provide detailed starting-point formulations, and outline rigorous testing protocols to validate performance.

Physicochemical Properties of Neopentyl Glycol Dioleate

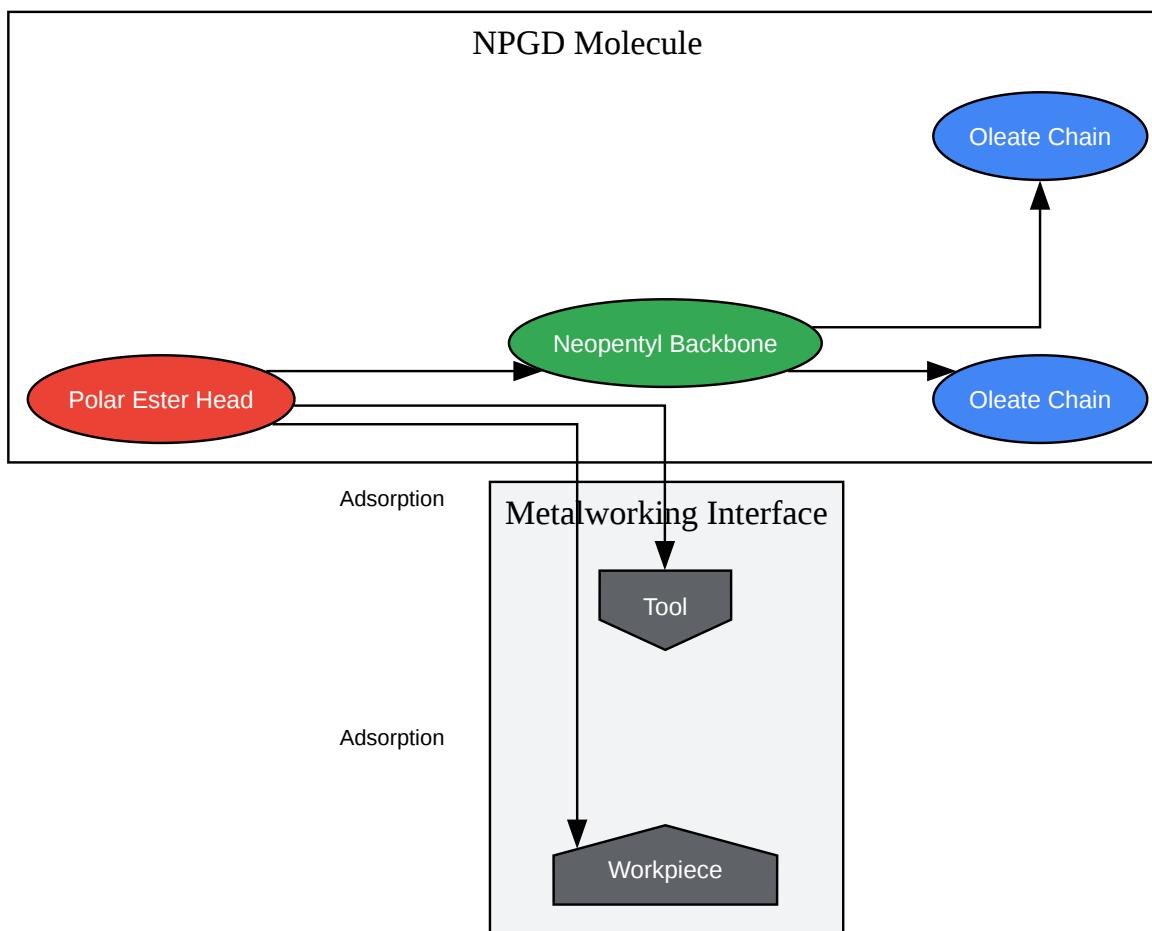
A thorough understanding of the physical and chemical properties of NPGD is fundamental to its successful incorporation into metalworking fluid formulations.

Property	Typical Value	Significance in Metalworking Fluids
Appearance	Clear, yellowish liquid	Indicates purity and ease of blending.
Kinematic Viscosity @ 40°C	22-26 cSt	Influences film strength and fluid flow; suitable for a range of applications.[6]
Flash Point (COC)	>270°C	High flash point enhances safety in high-temperature machining operations.[4][6]
Pour Point	<-20°C	Excellent low-temperature fluidity prevents solidification and ensures performance in cold environments.[6]
Acid Value	<1.0 mg KOH/g	Low acidity indicates high purity and stability, minimizing potential for corrosion.[6]
Saponification Value	175-185 mg KOH/g	Useful for quality control and indicative of the ester's molecular weight.[6]
Biodegradability	High	An environmentally favorable characteristic for modern lubricant formulations.[1]

Mechanism of Action: The Lubricity Advantage of Neopentyl Glycol Dioleate

The primary function of **neopentyl glycol dioleate** in metalworking fluids is to provide boundary lubrication, which is critical in the high-pressure, high-temperature environment at the tool-workpiece interface. The mechanism of action is rooted in the polarity of the ester molecules.

The ester groups in NPGD are polar, leading to their adsorption onto the positively charged metal surfaces of the tool and workpiece. This forms a durable, protective lubricating film that reduces direct metal-to-metal contact, thereby minimizing friction and wear. The long, flexible oleate chains of the molecule contribute to a low coefficient of friction, enhancing surface finish and extending tool life.



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Mechanism of NPGD Adsorption on Metal Surfaces

Application in Metalworking Fluid Formulations

Neopentyl glycol dioleate can be incorporated into all major types of metalworking fluids. The following are starting point formulations and are intended to be optimized based on specific

application requirements and performance testing.

Straight Oil Formulations

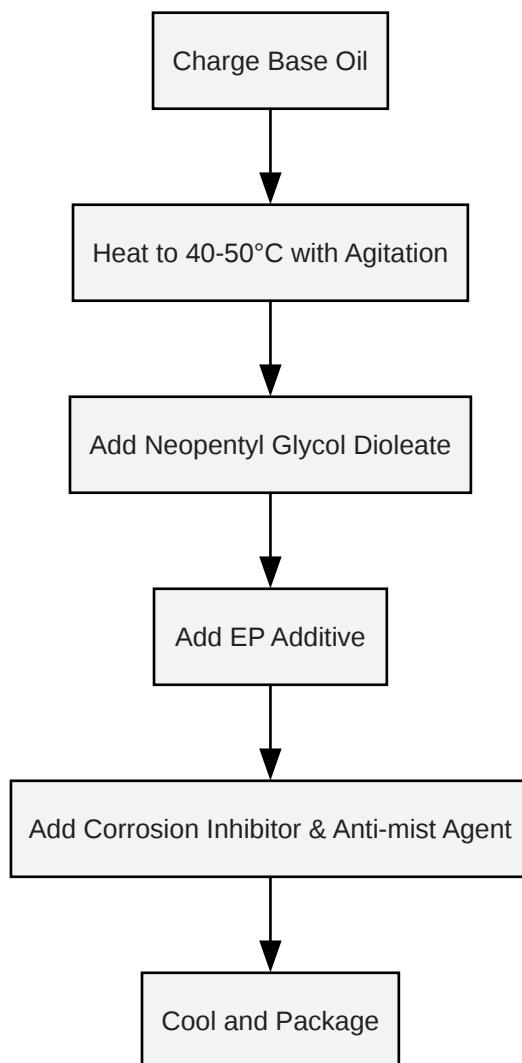
Straight oils are undiluted mineral or synthetic oils used for heavy-duty applications requiring maximum lubricity. NPGD can be used as a lubricity additive or as a partial replacement for the base oil.

Starting Point Formulation: Heavy-Duty Cutting Oil

Component	Function	Concentration (wt%)
Group I or II Paraffinic Base Oil (e.g., ISO VG 22)	Base Stock	70-85%
Neopentyl Glycol Dioleate	Lubricity Additive	5-15%
Sulfurized Extreme Pressure (EP) Additive	EP Agent	5-10%
Corrosion Inhibitor (e.g., Tolytriazole for yellow metals)	Corrosion Protection	0.1-0.5%
Anti-mist Agent	Mist Reduction	0.5-1.0%

Formulation Protocol:

- Charge the base oil into a blending vessel equipped with agitation.
- Begin agitation and gently heat the base oil to 40-50°C to reduce viscosity.
- Slowly add the **neopentyl glycol dioleate** and mix until fully homogenized.
- Add the sulfurized EP additive and continue mixing.
- Incorporate the corrosion inhibitor and anti-mist agent, mixing until the solution is clear and uniform.
- Allow the blend to cool to room temperature before packaging.



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Straight Oil Formulation Workflow

Soluble Oil Formulations

Soluble oils are oil-in-water emulsions that provide a balance of lubricity and cooling. NPGD enhances the lubricity of the oil phase.

Starting Point Formulation: General Purpose Soluble Oil Concentrate

Component	Function	Concentration (wt%)
Naphthenic Base Oil (e.g., ISO VG 100)	Base Stock	50-70%
Neopentyl Glycol Dioleate	Lubricity Additive	5-15%
Anionic Emulsifier (e.g., Sodium Petroleum Sulfonate)	Emulsification	10-20%
Nonionic Emulsifier (e.g., Alcohol Ethoxylate)	Emulsion Stability	5-10%
Corrosion Inhibitor Package (e.g., Amine Borate)	Corrosion Protection	5-10%
Biocide	Microbial Control	1-3%
Foam Control Agent	Defoamer	0.1-0.5%

Formulation Protocol (Concentrate):

- In the main blending vessel, combine the naphthenic base oil and **neopentyl glycol dioleate** with agitation.
- In a separate vessel, blend the anionic and nonionic emulsifiers.
- Slowly add the emulsifier blend to the oil phase with continuous mixing.
- Add the corrosion inhibitor package and mix until uniform.
- Finally, add the biocide and foam control agent, and continue mixing until the concentrate is clear and homogeneous.

Dilution: This concentrate is typically diluted with water at a ratio of 1:10 to 1:20 (5-10%) for use. Always add the oil concentrate to water with agitation to ensure proper emulsion formation.

Semi-Synthetic Formulations

Semi-synthetic fluids contain a lower oil content than soluble oils, offering a good balance of cooling, lubricity, and cleanliness.

Starting Point Formulation: Semi-Synthetic Cutting Fluid Concentrate

Component	Function	Concentration (wt%)
Deionized Water	Solvent	30-50%
Naphthenic Base Oil (e.g., ISO VG 100)	Base Stock	15-25%
Neopentyl Glycol Dioleate	Lubricity Additive	5-10%
Emulsifier Package (Anionic & Nonionic)	Emulsification	10-15%
Corrosion Inhibitor Package (e.g., Amine Carboxylate)	Corrosion Protection	10-15%
pH Buffer (e.g., Triethanolamine)	pH Control	3-7%
Biocide and Fungicide	Microbial Control	2-4%
Foam Control Agent	Defoamer	0.1-0.5%

Formulation Protocol (Concentrate):

- Charge the deionized water to the blending vessel.
- With agitation, add the pH buffer and corrosion inhibitor package, mixing until dissolved.
- In a separate vessel, blend the naphthenic base oil, **neopentyl glycol dioleate**, and emulsifier package.
- Slowly add the oil phase to the water phase with vigorous agitation to form a stable emulsion.
- Add the biocide/fungicide and foam control agent, and continue mixing until the concentrate is uniform.

Performance Evaluation Protocols

Rigorous testing is essential to validate the performance of metalworking fluids formulated with **neopentyl glycol dioleate**. The following are key ASTM test methods.

Lubricity and Anti-Wear Properties

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[7][8][9][10][11]

- Objective: To evaluate the anti-wear properties of the fluid under sliding contact.
- Procedure:
 - Three steel balls are clamped together and immersed in the test fluid.
 - A fourth steel ball is rotated against the three stationary balls under a specified load (e.g., 40 kgf), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[11]
 - After the test, the wear scars on the three stationary balls are measured using a microscope.
- Interpretation: A smaller average wear scar diameter indicates better anti-wear performance.

Extreme Pressure (EP) Properties

ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)[12][13][14][15]

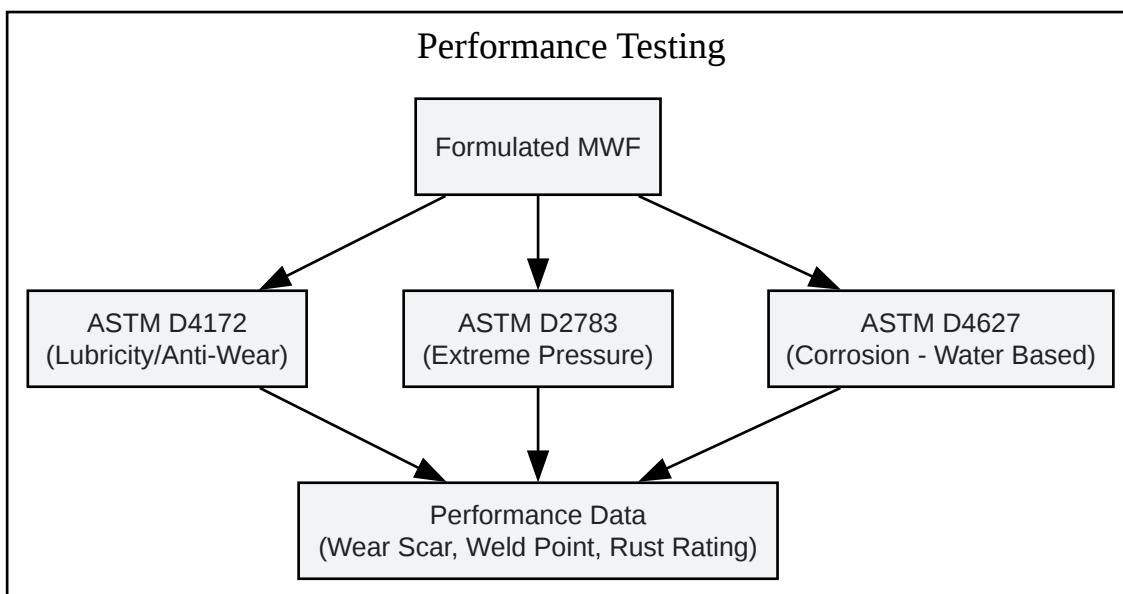
- Objective: To determine the load-carrying capacity of the fluid under extreme pressure conditions.
- Procedure:
 - The four-ball tester is used, but with a series of increasing loads applied in short-duration runs (e.g., 10 seconds).[13]
 - The test continues until the rotating ball welds to the stationary balls.

- Interpretation: The "Weld Point" is the lowest load at which welding occurs, indicating the fluid's ultimate EP performance. A higher weld point is desirable. The "Load-Wear Index" is another calculated value that represents the fluid's ability to prevent wear under high loads. [\[12\]](#)[\[15\]](#)

Corrosion Protection (for Water-Based Fluids)

ASTM D4627: Standard Test Method for Iron Chip Corrosion for Water-Dilutable Metalworking Fluids[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Objective: To assess the ability of a water-miscible metalworking fluid to prevent rust on cast iron.
- Procedure:
 - A specified amount of cast iron chips is placed on a filter paper in a petri dish.[\[17\]](#)
 - The chips are wetted with the diluted metalworking fluid.[\[17\]](#)
 - The covered petri dish is allowed to stand for a set period (e.g., overnight).[\[17\]](#)
 - The filter paper is then rinsed and examined for rust stains.[\[19\]](#)
- Interpretation: The "breakpoint" is the lowest concentration of the fluid that shows no rust stains, indicating effective corrosion inhibition.[\[18\]](#)[\[19\]](#)



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Performance Evaluation Workflow

Conclusion

Neopentyl glycol dioleate is a highly effective and versatile component for formulating high-performance metalworking fluids. Its excellent lubricity, thermal stability, and favorable environmental profile make it an ideal choice for meeting the increasing demands of modern machining operations. By leveraging the formulation guidelines and testing protocols outlined in this document, researchers and formulators can effectively harness the benefits of NPGD to develop superior metalworking fluids that enhance efficiency, extend tool life, and improve workpiece quality.

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